2,3-Dipiperidinoquinoxaline
Overview
Description
2,3-Dipiperidinoquinoxaline is a useful research compound. Its molecular formula is C18H24N4 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Mechanisms
- 2,3-Dipiperidinoquinoxaline has been studied in the context of chemical synthesis, particularly in reactions involving nucleophilic substitution of hydrogen. One notable study discusses the formation of 6-nitro-2,3-di-piperidinoquinoxaline from 2-chloro-7-nitroquinoxaline, suggesting a mechanism that involves the oxidation of the dipiperidino-dihydroquinoxaline by dissolved oxygen (Nasielski & Rypens, 1991).
Antifungal Applications
- The compound's antifungal properties have been investigated, particularly against a range of pathogenic fungi. A study exploring the antifungal activity of 2,3-dimethylquinoxaline highlighted its efficacy against various Candida species, Aspergillus species, Cryptococcus species, and Trichophyton species. This research underscores the potential of similar quinoxaline derivatives in treating fungal infections (Alfadil et al., 2021).
Antitubercular Properties
- Dipiperidine compounds, closely related to this compound, have been identified for their potential as antitubercular agents. A study on a combinatorial library of compounds tested against Mycobacterium tuberculosis found that dipiperidine representatives exhibited significant activity, indicating the potential utility of these compounds in tuberculosis treatment (Bogatcheva et al., 2010).
Corrosion Inhibition
- Research has also been conducted on the application of quinoxaline derivatives in corrosion inhibition. A study on 2,3-diphenylbenzoquinoxaline demonstrated its effective inhibitory action on the corrosion of mild steel in sulphuric acid, indicating potential applications in material science and engineering (Obot & Obi-Egbedi, 2010).
Neuropharmacology
- Some research has touched upon the potential neuropharmacological applications of related compounds. For example, a study on Japanese quail investigated the distribution of D2-like dopamine receptors in the brain using compounds similar to this compound, contributing to our understanding of dopaminergic mechanisms in aves and potentially mammals (Levens et al., 2000).
Properties
IUPAC Name |
2,3-di(piperidin-1-yl)quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-5-11-21(12-6-1)17-18(22-13-7-2-8-14-22)20-16-10-4-3-9-15(16)19-17/h3-4,9-10H,1-2,5-8,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJGCMGZGLIRJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328658 | |
Record name | 2,3-dipiperidinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75163-14-3 | |
Record name | NSC42849 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dipiperidinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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